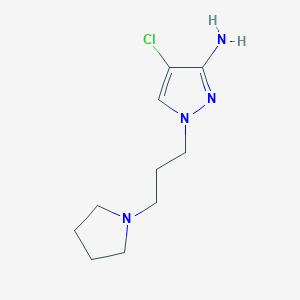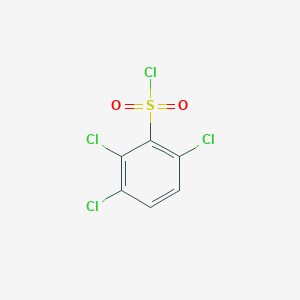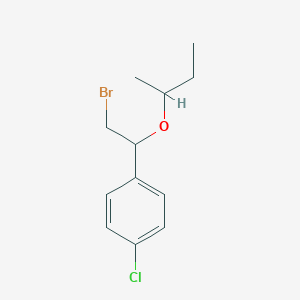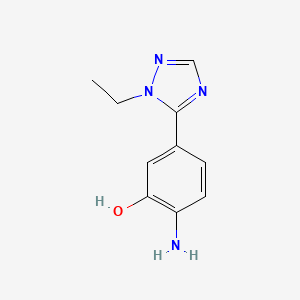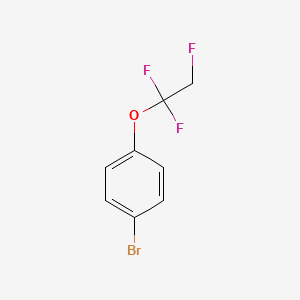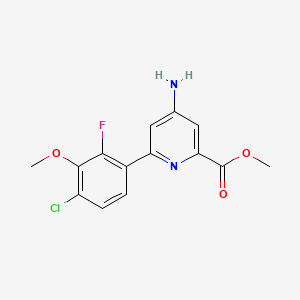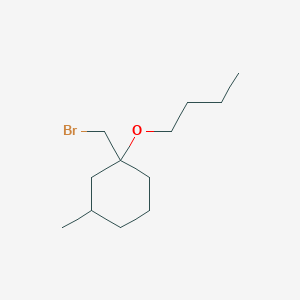
(1-(Sec-butoxymethyl)cyclopentyl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Sec-butoxymethyl)cyclopentyl)methanesulfonyl chloride is a chemical compound with the molecular formula C11H21ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamide and sulfone derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Sec-butoxymethyl)cyclopentyl)methanesulfonyl chloride typically involves the reaction of cyclopentylmethanol with sec-butyl bromide to form (1-(sec-butoxymethyl)cyclopentyl)methanol. This intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and decomposition.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1-(Sec-butoxymethyl)cyclopentyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfone derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous ether solvents under inert atmosphere conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfone Derivatives: Formed from the reaction with thiols.
科学的研究の応用
(1-(Sec-butoxymethyl)cyclopentyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (1-(Sec-butoxymethyl)cyclopentyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is utilized in the formation of sulfonamide and sulfone derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacks the cyclopentyl and sec-butoxymethyl groups.
Tosyl Chloride: Another sulfonyl chloride used in organic synthesis, known for its stability and ease of handling.
Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride due to the electron-withdrawing trifluoromethyl group.
Uniqueness
(1-(Sec-butoxymethyl)cyclopentyl)methanesulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the cyclopentyl and sec-butoxymethyl groups can influence the steric and electronic properties of the compound, making it suitable for specialized applications in organic synthesis and drug development.
特性
分子式 |
C11H21ClO3S |
|---|---|
分子量 |
268.80 g/mol |
IUPAC名 |
[1-(butan-2-yloxymethyl)cyclopentyl]methanesulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-3-10(2)15-8-11(6-4-5-7-11)9-16(12,13)14/h10H,3-9H2,1-2H3 |
InChIキー |
RZHWZGVPKYJVPZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OCC1(CCCC1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



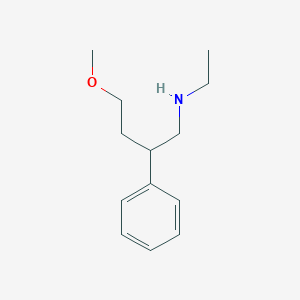

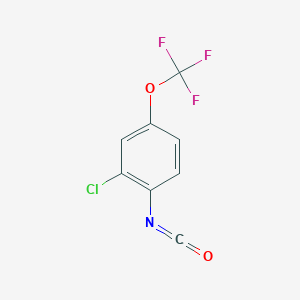
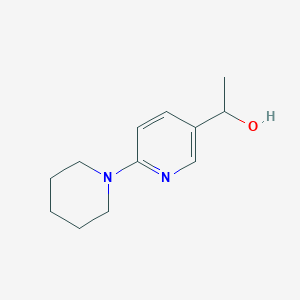
![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)
